

Is Bergaptol more effective than 5methoxypsoralen in inhibiting cancer growth?

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Compound of Interest				
Compound Name:	Bergaptol			
Cat. No.:	B1666848	Get Quote		

Bergaptol vs. 5-Methoxypsoralen: A Comparative Analysis of Anticancer Efficacy

In the landscape of natural compounds with therapeutic potential, furanocoumarins such as **Bergaptol** (5-hydroxypsoralen) and 5-methoxypsoralen (5-MOP, Bergapten) have garnered significant interest for their biological activities. While both compounds share a common structural backbone, their efficacy and mechanisms in inhibiting cancer growth appear to differ significantly based on available preclinical data. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing experimental findings to delineate their respective anticancer profiles.

At a Glance: Key Differences in Anticancer Action

Current research indicates that **Bergaptol** and 5-methoxypsoralen inhibit cancer growth through distinct mechanisms. **Bergaptol** demonstrates direct cytotoxic and pro-apoptotic effects on various cancer cell lines. In contrast, the primary anticancer application of 5-methoxypsoralen is as a photosensitizer in PUVA (Psoralen + UVA) therapy, where its activity is dependent on ultraviolet A radiation to induce DNA damage in cancer cells. Without photoactivation, the anticancer effects of 5-MOP appear to be significantly less potent.

Quantitative Assessment of Cytotoxicity







The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. Available in vitro data for **Bergaptol** and non-photoactivated 5-MOP are summarized below. It is critical to note that these values are from different studies and experimental conditions, precluding a direct, definitive comparison of potency.



Compound	Cancer Cell Line	Cell Type	IC50 (μM)	Citation
Bergaptol	U87	Human glioblastoma	10.67	[1]
A549	Human lung carcinoma	26.42	[1]	
MCF-7	Human breast cancer	52.2	[1][2]	
HeLa	Human cervical adenocarcinoma	58.57	[1]	
Hep G2	Human hepatocellular carcinoma	68.42		
5- Methoxypsoralen (non-UV activated)	Saos-2	Human osteosarcoma	40.05	
HOS	Human osteosarcoma	257.5		
HT-29	Human colorectal adenocarcinoma	332.4		
SW620	Human colorectal adenocarcinoma	354.5	_	
U266	Human multiple myeloma	1190	_	
RPMI8226	Human multiple myeloma	1272	_	



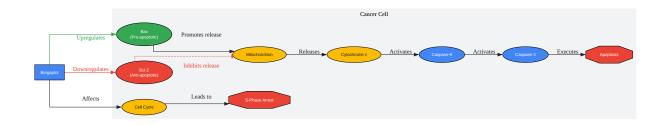
Mechanisms of Action: Divergent Pathways

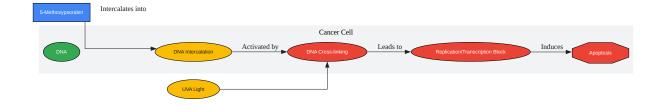
The anticancer effects of **Bergaptol** and 5-methoxypsoralen are mediated by different molecular pathways.

Bergaptol: Intrinsic Apoptosis and Cell Cycle Arrest

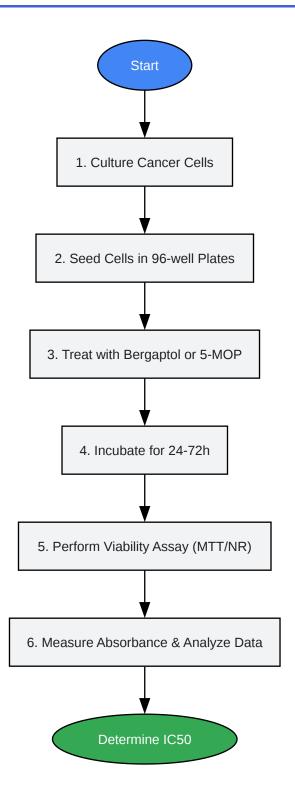
Bergaptol has been shown to induce apoptosis in cancer cells through the mitochondrial death pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent activation of caspases 9 and 3. Additionally, **Bergaptol** can induce cell cycle arrest, primarily at the S-phase, in cancer cells.











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References

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- 2. researchgate.net [researchgate.net]
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